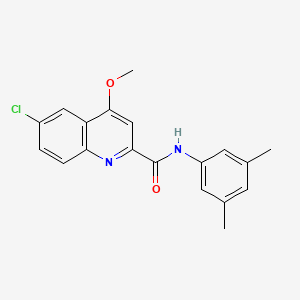
6-chloro-N-(3,5-dimethylphenyl)-4-methoxyquinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-N-(3,5-dimethylphenyl)-4-methoxyquinoline-2-carboxamide, or 6-Cl-DMQC, is an organic compound with a wide range of applications in scientific research. It is a quinoline-based compound, which is a heterocyclic aromatic organic compound containing a benzene ring fused to a pyridine ring. It is a valuable tool for scientists to study the biochemical and physiological effects of compounds in living organisms.
科学研究应用
6-Cl-DMQC has a wide range of applications in scientific research. It has been used in the study of the effects of drugs on the central nervous system, as well as in the study of the effects of drugs on the cardiovascular system. It has also been used in the study of the effects of drugs on the gastrointestinal tract. Additionally, 6-Cl-DMQC has been used in the study of the effects of drugs on the immune system and on the endocrine system.
作用机制
The mechanism of action of 6-Cl-DMQC is not completely understood. However, it is believed to act as an agonist at the 5-HT2A serotonin receptor and as an antagonist at the μ-opioid receptor, which are both found in the central nervous system. In addition, 6-Cl-DMQC is believed to act as an antagonist at the α2-adrenergic receptor, which is found in the cardiovascular system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Cl-DMQC are not completely understood. However, it is believed to act as an agonist at the 5-HT2A serotonin receptor, which is found in the central nervous system, and as an antagonist at the μ-opioid receptor, which is also found in the central nervous system. In addition, 6-Cl-DMQC is believed to act as an antagonist at the α2-adrenergic receptor, which is found in the cardiovascular system. It is also believed to have anti-inflammatory, anti-nociceptive, and anti-depressant properties.
实验室实验的优点和局限性
The main advantage of using 6-Cl-DMQC in laboratory experiments is its ability to act as an agonist at the 5-HT2A serotonin receptor and as an antagonist at the μ-opioid receptor, which are both found in the central nervous system. In addition, 6-Cl-DMQC is believed to act as an antagonist at the α2-adrenergic receptor, which is found in the cardiovascular system. The main limitation of using 6-Cl-DMQC in laboratory experiments is its lack of specificity, as it can act on multiple receptors simultaneously.
未来方向
There are a number of potential future directions for the use of 6-Cl-DMQC in scientific research. These include further studies into the biochemical and physiological effects of the compound, as well as studies into its potential therapeutic applications. Additionally, further research could be conducted into the structure-activity relationships of 6-Cl-DMQC and related compounds, in order to develop more specific and potent agonists and antagonists. Finally, further research could be conducted into the potential toxicological effects of 6-Cl-DMQC, in order to ensure its safe use in laboratory experiments and clinical trials.
合成方法
6-Cl-DMQC can be synthesized through a two-step reaction involving the condensation of N-(3,5-dimethylphenyl)-4-methoxyquinoline-2-carboxylic acid with thionyl chloride and subsequent reaction with 6-chloro-1,3-dihydro-2H-benzimidazole-2-thione. The reaction is shown in the following equation:
C_16H_16NO_3 + SOCl_2 → C_16H_13ClNO_4S + HCl
C_16H_13ClNO_4S + C_6H_4N_2S → C_16H_16ClN_3O_3S
属性
IUPAC Name |
6-chloro-N-(3,5-dimethylphenyl)-4-methoxyquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-6-12(2)8-14(7-11)21-19(23)17-10-18(24-3)15-9-13(20)4-5-16(15)22-17/h4-10H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDGUVRTAVCUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

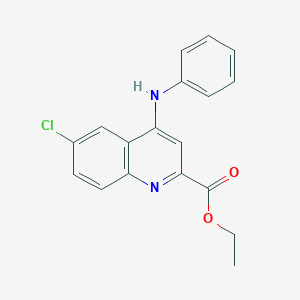

![6-chloro-4-ethoxy-N-[4-(propan-2-yl)phenyl]quinoline-2-carboxamide](/img/structure/B6515674.png)


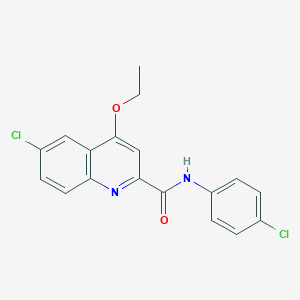

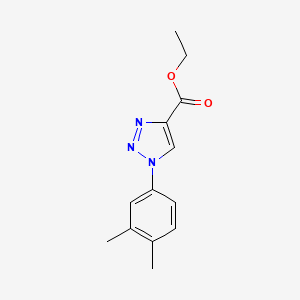
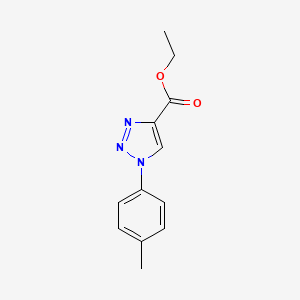

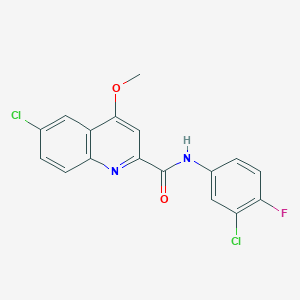
![N-(5-chloro-2-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515743.png)
![N-(4-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515752.png)
![ethyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515762.png)